2-Deoxy-2-trifluoroacetamido-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of 2-deoxy-D-glucose and its analogs involves several key steps, starting from D-glucose as the raw material. Through a series of reactions such as acetic anhydride protection, bromination, zinc reduction, de-protection, and acid hydrolysis, 2-deoxy-D-glucose can be synthesized with a total yield of 30% (Chen Jin-chun, 2010). This method is noted for its efficiency over conventional methods, offering a shortened reaction time and decreased production costs, making it suitable for industrial production.

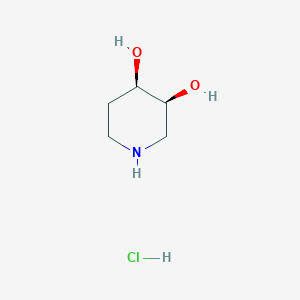

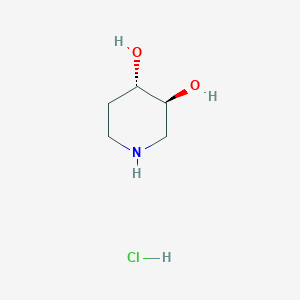

Molecular Structure Analysis The structural studies on halogen-substituted derivatives of 2-deoxy-D-glucose (2-DG) reveal that the presence of a halogen atom at the C2 position in the pyranose ring does not significantly affect its conformation but does influence the crystal structure, indicating the robustness of the molecular structure of 2-DG and its derivatives (Ziemniak et al., 2021).

Chemical Reactions and Properties 2-DG acts as a d-glucose mimic and inhibits glycolysis by forming and accumulating 2-deoxy-d-glucose-6-phosphate (2-DG6P), which inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to cell death. This ability to interfere with d-glucose metabolism highlights 2-DG's chemical properties and its potential as a therapeutic agent (Pająk et al., 2019).

Physical Properties Analysis The synthesis and characterization of fluorosugars, such as the 2,3,4-trideoxy-2,3,4-trifluoro hexose analogues of D-glucose and D-altrose, involve detailed physical property analysis. These novel sugar analogues have been explored for their potential to cross erythrocyte membranes, demonstrating the significance of their physical properties in biological contexts (Bresciani et al., 2010).

Chemical Properties Analysis The chemical properties of 2-DG and its analogs have been extensively studied, demonstrating their ability to act as inhibitors of glycolysis and potential Energy Restriction Mimetic agents. These properties have led to their application in various pharmacological activities, including as tracers and anti-COVID-19 drugs (Singh et al., 2023).

Aplicaciones Científicas De Investigación

-

Plant Imaging

- Field : Plant Science

- Application : FDG is used in plant imaging research. It is a fluorine-labeled glucose analog where the C-2 hydroxyl group has been replaced by a positron-emitting [18F] radioisotope .

- Method : As FDG is a positron-emitting radiotracer, it could be used in in vivo imaging studies .

- Results : FDG mimics glucose chemically and structurally. Its uptake and distribution are found to be similar to those of glucose in animal models .

-

Cancer Research

-

Tumor Imaging

- Field : Nuclear Medicine

- Application : FDG is especially useful in tumor imaging .

- Method : The technique, in combination with computed tomography (CT) scanning, is also used for evaluating glucose metabolism in the heart and brain .

- Results : The specifics of the results are not provided in the source .

-

Solute Transport

-

Root Uptake

-

Anti-COVID-19 Therapeutic Application

-

Photoassimilate Tracing

-

Carbon Allocation

-

Glycoside Biosynthesis

Safety And Hazards

The safety and hazards associated with 2-Deoxy-2-trifluoroacetamido-D-glucose are not explicitly mentioned in the search results. However, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing9.

Direcciones Futuras

2-Deoxy-2-trifluoroacetamido-D-glucose and its analogs have shown promise as diagnostic and therapeutic agents2. Its most promising application may be as a synergistic agent in combination with cytotoxic therapies2.

Please note that this information is based on available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult a specialist in the field.

Propiedades

Número CAS |

36875-26-0 |

|---|---|

Nombre del producto |

2-Deoxy-2-trifluoroacetamido-D-glucose |

Fórmula molecular |

C₈H₁₂F₃NO₆ |

Peso molecular |

275.18 |

Sinónimos |

N-Trifluoroacetyl-D-Glucosamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)